molecular formula C19H21NO5 B2572436 4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid CAS No. 941984-64-1

4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid

Cat. No.: B2572436
CAS No.: 941984-64-1
M. Wt: 343.379
InChI Key: PKONRFQXBWXRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzylisoquinoline alkaloid family, characterized by a tetrahydroisoquinoline core substituted with methoxy groups at positions 6 and 5. A benzoic acid moiety is attached via a methoxy linker to the nitrogen-bearing carbon of the tetrahydroisoquinoline ring (position 1) . The presence of the benzoic acid group distinguishes it from simpler isoquinoline alkaloids, likely influencing solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-23-17-9-13-7-8-20-16(15(13)10-18(17)24-2)11-25-14-5-3-12(4-6-14)19(21)22/h3-6,9-10,16,20H,7-8,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKONRFQXBWXRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)COC3=CC=C(C=C3)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired isoquinoline derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps to isolate the final product.

Chemical Reactions Analysis

Demethylation of Methoxy Groups

The 6,7-dimethoxy groups on the tetrahydroisoquinoline ring undergo demethylation under strong acidic conditions, yielding phenolic hydroxyl groups.

ConditionsReagentsProductsYieldReferences
48–72 hr reflux48% HBr in acetic acid6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline derivative65–78%

This reaction is critical for generating intermediates with enhanced hydrogen-bonding capacity for pharmacological studies.

Ester Hydrolysis

The benzoic acid moiety can undergo esterification reversibility. While the parent compound lacks an ester group, synthetic precursors (e.g., methyl esters) are hydrolyzed to the free acid.

ConditionsReagentsProductsYieldReferences
6 hr, 80°C2M NaOH (aqueous)4-[(6,7-Dimethoxy-THIQ-1-yl)methoxy]benzoic acid>90%

Salt Formation

The carboxylic acid group participates in acid-base reactions, forming salts with medicinal applications.

ConditionsReagentsProductsReferences
Room temperatureSodium bicarbonateSodium 4-[(6,7-dimethoxy-THIQ-1-yl)methoxy]benzoate

Esterification

The acid reacts with alcohols under acidic catalysis to form ester derivatives, enhancing lipophilicity.

ConditionsReagentsProductsYieldReferences
24 hr refluxMethanol, H<sub>2</sub>SO<sub>4</sub>Methyl 4-[(6,7-dimethoxy-THIQ-1-yl)methoxy]benzoate82%

N-Alkylation

The secondary amine in the tetrahydroisoquinoline ring undergoes alkylation under basic conditions.

ConditionsReagentsProductsYieldReferences
Anhydrous DMF, 60°CMethyl iodide, K<sub>2</sub>CO<sub>3</sub>N-Methyl-4-[(6,7-dimethoxy-THIQ-1-yl)methoxy]benzoic acid68%

Nucleophilic Substitution

The benzylic position adjacent to the tetrahydroisoquinoline nitrogen reacts with nucleophiles.

ConditionsReagentsProductsYieldReferences
DMF, 80°C, 12 hrBenzylamine1-(Benzylamino)-4-[(6,7-dimethoxy-THIQ-1-yl)methoxy]benzoic acid55%

Ring Aromatization

Under strong oxidizing conditions, the tetrahydroisoquinoline ring oxidizes to a fully aromatic isoquinoline system.

ConditionsReagentsProductsYieldReferences
24 hr, refluxKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>4-[(6,7-Dimethoxy-isoquinolin-1-yl)methoxy]benzoic acid45%

Pharmacological Modifications

  • Demethylated derivatives show increased binding affinity to α<sub>2C</sub>-adrenergic receptors compared to the parent compound.

  • N-Alkylated analogs exhibit improved blood-brain barrier penetration in preclinical models.

Stability Studies

  • The compound degrades in aqueous solutions at pH >8 via hydrolysis of the ether linkage (t<sub>1/2</sub> = 12 hr at pH 9).

  • Photostability tests indicate decomposition under UV light (λ = 254 nm) within 48 hr .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of tetrahydroisoquinoline exhibit significant anticancer properties. The sigma-2 receptor's involvement in tumor biology suggests that compounds like 4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid could be effective in cancer therapeutics. Studies show that similar structures have been used for tumor imaging and cancer treatment strategies .

Neuroprotective Effects

The compound has shown promise in neurodegenerative disease models. In vitro studies demonstrate its ability to inhibit monoamine oxidase enzymes, which are implicated in neurodegenerative disorders such as Alzheimer's disease . This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially alleviating symptoms associated with depression and cognitive decline.

Antioxidant Properties

Compounds related to 4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid have been evaluated for their antioxidant capabilities. These properties are essential for developing treatments for age-related disorders where oxidative stress plays a critical role .

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal explored the effects of various isoquinoline derivatives on depression-like behaviors in animal models. The results indicated that specific modifications to the tetrahydroisoquinoline structure significantly enhanced antidepressant effects as measured by behavioral tests such as the forced swim test .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition profiles, researchers synthesized several derivatives of tetrahydroisoquinoline and assessed their inhibitory effects on monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE). The findings revealed that certain structural modifications led to increased selectivity and potency against these enzymes .

Data Tables

Compound Activity IC50 (µM) Reference
Compound AMAO-B Inhibition9.13
Compound BBuChE Inhibition10.19
Compound CAntioxidant ActivityN/A

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid and related derivatives are summarized below:

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Structural Features Synthesis Method Pharmacological Notes Key References
4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid Benzoic acid linked via methoxy group to position 1 of tetrahydroisoquinoline core. Not explicitly detailed in evidence; likely involves coupling of preformed tetrahydroisoquinoline with activated benzoic acid derivatives. Found in medicinal plants; potential therapeutic properties (antimicrobial, neuroactive) due to benzylisoquinoline backbone.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid Carboxylic acid directly attached to position 1 of tetrahydroisoquinoline. Synthesized via Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . Precursor to arylglycine derivatives; used in stereoselective synthesis of alkaloids. Lower solubility than benzoic acid derivative due to lack of methoxy linker.
Methyl 4-((6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate Esterified benzoic acid (methyl ester) with same methoxy linker. Likely synthesized via esterification of the parent benzoic acid. Acts as a prodrug; improved lipophilicity for membrane permeability but requires metabolic activation.
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile Acetonitrile substituent at position 1. Prepared via nucleophilic substitution or cyanide coupling. Potential toxicity due to nitrile group; limited therapeutic use but useful in synthetic intermediates.
4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)butan-1-ol Butanol chain at position 1. Synthesized via reductive alkylation or Grignard addition. Enhanced hydrophilicity; potential for CNS targeting but reduced binding affinity compared to aromatic substituents.
MBF (4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-2-aryl-7-methoxy-benzofuran) Benzofuran core with aryl and methyltetrahydroisoquinoline groups. Multi-step synthesis involving cyclization and coupling. R2C-Adrenoceptor probe; limited brain penetration due to P-glycoprotein efflux. Structural complexity reduces metabolic stability.

Key Findings:

Structural Impact on Solubility and Bioavailability :

  • The benzoic acid moiety in the target compound enhances hydrogen bonding and ionic interactions compared to ester or nitrile derivatives, improving solubility in aqueous environments .
  • Methyl esters (e.g., Methyl 4-((6,7-dimethoxy-...)benzoate) exhibit higher lipophilicity, favoring passive diffusion across membranes but requiring enzymatic hydrolysis for activation .

Synthetic Accessibility: Derivatives with direct substitutions (e.g., carboxylic acid at position 1) are synthesized via Petasis reactions and cyclization , whereas benzoic acid-linked variants likely require post-synthetic coupling steps. Acetonitrile and butanol derivatives involve simpler alkylation or cyanide addition but face challenges in regioselectivity .

MBF’s benzofuran structure demonstrates how aromatic systems can be tailored for specific targets (e.g., adrenoceptors) but may introduce pharmacokinetic limitations .

Safety and Toxicity: Nitrile-containing analogs pose cyanide release risks upon metabolism, limiting therapeutic utility . Natural benzylisoquinolines (e.g., the target compound) are generally better tolerated, as evidenced by their historical use in traditional medicine .

Biological Activity

4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound can be described by its molecular formula C_{19}H_{23}N_{O}_4 and has a molecular weight of approximately 341.39 g/mol. Its structure features a benzoic acid moiety linked to a tetrahydroisoquinoline derivative, which is known for various biological activities.

Antioxidant Activity

Research indicates that compounds derived from tetrahydroisoquinolines possess significant antioxidant properties. A study demonstrated that such derivatives can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .

Neuroprotective Effects

Tetrahydroisoquinolines have been shown to exhibit neuroprotective effects. For instance, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been linked to the modulation of neurotransmitter systems and may protect against neurodegenerative conditions . The specific mechanism involves the inhibition of neuronal apoptosis and the enhancement of neurotrophic factors.

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory activity. Studies have indicated that isoquinoline derivatives can inhibit pro-inflammatory cytokines and pathways, suggesting therapeutic applications in inflammatory diseases .

Study on Neuroprotection

In a controlled study involving animal models of Parkinson's disease, administration of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline demonstrated significant neuroprotective effects by reducing dopaminergic neuron loss and improving motor function . This study highlights the compound's potential as a therapeutic agent in neurodegenerative disorders.

Antioxidant Efficacy Assessment

A comparative analysis was conducted to evaluate the antioxidant capacity of various tetrahydroisoquinoline derivatives. The results indicated that compounds similar to 4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid exhibited superior radical scavenging abilities compared to standard antioxidants like ascorbic acid .

The biological activities of this compound are attributed to several mechanisms:

  • Radical Scavenging : The presence of methoxy groups enhances electron donation capabilities, facilitating radical scavenging.
  • Neurotransmitter Modulation : Interaction with dopamine receptors may explain its neuroprotective effects.
  • Cytokine Inhibition : The compound may inhibit NF-kB signaling pathways involved in inflammation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant free radical scavenging
NeuroprotectionReduced dopaminergic neuron loss
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves coupling reactions between tetrahydroisoquinoline derivatives and substituted benzoic acids. For example, analogous procedures (e.g., triazine-linked benzoic acid synthesis) use controlled temperatures (45°C for 1–1.25 hours) and anhydrous conditions to achieve quantitative yields . Optimization may include varying catalysts (e.g., Pd-based for cross-coupling), solvent polarity, or reaction time. Characterization via 1^1H NMR (DMSO-d6, 200 MHz) and melting point analysis (e.g., 180–220°C ranges) is critical for verifying structural integrity .

Q. How can researchers ensure purity and stability during synthesis and storage?

  • Methodological Answer : Purity can be assessed using HPLC (reverse-phase C18 columns) or TLC (hexane/EtOH, 1:1 ratio) . Stability testing under controlled humidity and temperature (e.g., 25°C, inert atmosphere) is advised. Avoid incompatible materials like strong oxidizers, which may degrade the compound into hazardous byproducts (e.g., carbon oxides) . Storage in amber vials at -20°C minimizes photolytic or thermal decomposition.

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s biological activity, and how can confounding variables be minimized?

  • Methodological Answer : Use randomized block designs with split-split plots to account for variables like dosage, exposure time, and biological replicates (e.g., 4 replicates with 5 plants each in agricultural studies) . For in vitro assays, include positive/negative controls (e.g., untreated cells) and normalize data to internal standards (e.g., housekeeping genes). Advanced statistical tools (ANOVA with Tukey post-hoc tests) help resolve data contradictions from batch effects or instrument variability .

Q. How can environmental fate studies for this compound be structured to assess ecological risks?

  • Methodological Answer : Follow long-term frameworks (e.g., 6-year studies) to evaluate abiotic/biotic degradation pathways, partition coefficients (log Kow), and bioaccumulation potential . Use LC-MS/MS to detect trace metabolites in environmental matrices (soil, water). Ecotoxicological assays (e.g., Daphnia magna survival tests) quantify acute toxicity, while genomic profiling identifies cellular stress responses .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

  • Methodological Answer : Cross-validate data using orthogonal methods:

  • Solubility : Compare shake-flask experiments (water, DMSO) with computational predictions (COSMO-RS).
  • Melting Point : Perform differential scanning calorimetry (DSC) at controlled heating rates (e.g., 5°C/min) to detect polymorphic transitions .
  • Stability : Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines identify degradation thresholds .

Methodological Resources

  • Synthesis & Characterization : Refer to protocols for triazine-benzoic acid derivatives and Kanto Reagents’ catalogs for precursor availability (e.g., methoxy-substituted boronic acids) .
  • Analytical Techniques : Prioritize NMR (structural confirmation), HPLC (purity >95%), and DSC (thermal behavior) .
  • Ecological Risk Assessment : Align with INCHEMBIOL project frameworks for environmental fate studies .

Note : Avoid abbreviated nomenclature; use full IUPAC names for clarity. All methodologies should adhere to institutional safety protocols (e.g., PPE for handling oxidizers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.